molecular formula C11H15ClN2O B018860 3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-4-one CAS No. 63234-80-0

3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B018860
CAS No.: 63234-80-0
M. Wt: 226.7 g/mol
InChI Key: CMWCQQUYLPYOMY-UHFFFAOYSA-N
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Description

3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound with a molecular formula of C11H15ClN2O This compound is known for its unique structure, which includes a pyrido[1,2-a]pyrimidin-4-one core with a chloroethyl and a methyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one typically involves a multi-step reaction process. One common method includes the following steps :

    Step 1: Reaction of 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one with 2-chloroethylamine in the presence of a base such as potassium carbonate (K2CO3) in a solvent like chloroform (CHCl3).

    Step 2: The intermediate product is then subjected to reduction using lithium aluminum hydride (LAH) in tetrahydrofuran (THF) under heating conditions.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted with nucleophiles such as amines, alcohols, or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents such as dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LAH) in solvents like ethanol or THF.

Major Products

    Substitution: Products include various substituted derivatives depending on the nucleophile used.

    Oxidation: Products include ketones or carboxylic acids.

    Reduction: Products include alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c1-8-9(5-6-12)11(15)14-7-3-2-4-10(14)13-8/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWCQQUYLPYOMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2CCCCC2=N1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00212626
Record name 3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4hpyrido(1,2-a)pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00212626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63234-80-0
Record name 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63234-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4hpyrido(1,2-a)pyrimidin-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063234800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4hpyrido(1,2-a)pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00212626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-CHLOROETHYL)-2-METHYL-6,7,8,9-TETRAHYDRO-4HPYRIDO(1,2-A)PYRIMIDIN-4-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2089CR1AQN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

28 g of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one obtained in step A) was dissolved in 90 ml of 6N hydrochloric acid, 2.8 g of 10%-palladium was added thereto, and then the mixture was hydrogenated under a hydrogen pressure of 35 psi at room temperature for 8 hours. The reaction mixture was filtered through Cellite and the filtrate was concentrated under a reduced pressure, 200 ml of isopropanol was added to the residue, and then the mixture was stirred. The solid was filtered and dried to obtain 25.1 g of the title compound as a white crystal (yield: 90%).
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 2
3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 3
Reactant of Route 3
3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 4
3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 5
3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 6
3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-4-one
Customer
Q & A

Q1: What makes the 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one derivatives potentially effective as antibacterial agents?

A1: While the exact mechanism of action isn't detailed in the research [], the study highlights that incorporating a heterocyclic piperazine moiety into the this compound structure significantly enhances antibacterial activity. Specifically, compound 6i demonstrated promising results against both Gram-positive and Gram-negative bacteria, even surpassing the potency of the standard drug Streptomycin sulphate []. This suggests that the heterocyclic piperazine moiety plays a crucial role in the compound's interaction with its bacterial target, potentially interfering with essential bacterial processes. Further research is needed to elucidate the precise mechanism of action and identify the specific bacterial targets.

Q2: How were the synthesized this compound derivatives characterized?

A2: The study employed a combination of spectroscopic techniques and elemental analysis to confirm the identity and purity of the synthesized compounds []. Researchers used ¹H-NMR (proton nuclear magnetic resonance) and FTIR (Fourier-transform infrared spectroscopy) to analyze the structural features and functional groups present in the synthesized derivatives. Additionally, elemental analysis was conducted to verify the elemental composition of the compounds, ensuring they matched the expected ratios based on their molecular formulas []. These combined techniques provide a comprehensive understanding of the synthesized compounds' chemical structures.

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